

Determining Ceftolozane/Tazobactam MICs: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Ceftolozane sulfate*

Cat. No.: *B1250060*

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Introduction:

Ceftolozane/tazobactam is a combination antimicrobial agent comprising a novel cephalosporin and a well-established β -lactamase inhibitor.[1][2][3] It is a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly *Pseudomonas aeruginosa* and certain Enterobacterales.[3][4][5] Accurate determination of the Minimum Inhibitory Concentration (MIC) is essential for guiding clinical therapy and for antimicrobial resistance surveillance. These application notes provide detailed protocols for determining ceftolozane/tazobactam MICs in a research setting, focusing on the reference broth microdilution method and the widely used gradient diffusion strip method.

Data Presentation

Table 1: Quality Control (QC) Strains and Expected MIC Ranges

Quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and reproducibility of results. The following table summarizes the recommended QC strains and their acceptable MIC ranges for ceftolozane/tazobactam, as established by the Clinical and Laboratory Standards Institute (CLSI).

Quality Control Strain	CLSI Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922	0.12/4 - 0.5/4
Escherichia coli ATCC® 35218	0.25/4 - 1/4
Pseudomonas aeruginosa ATCC® 27853	0.25/4 - 1/4[6]
Klebsiella pneumoniae ATCC® 700603	0.5/4 - 2/4

Note: The concentration of tazobactam is fixed at 4 µg/mL.[1][3][4][6]

Table 2: CLSI and EUCAST Interpretive Breakpoints for Ceftolozane/Tazobactam

The interpretation of MIC values to categorize an isolate as susceptible, intermediate, or resistant is based on established clinical breakpoints. The following table outlines the breakpoints provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Organism	CLSI Breakpoints (µg/mL)	EUCAST Breakpoints (µg/mL)
S	I	
Enterobacterales	≤2/4	4/4
Pseudomonas aeruginosa	≤4/4	8/4

S = Susceptible; I = Intermediate; R = Resistant. The concentration of tazobactam is fixed at 4 µg/mL.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Method

The broth microdilution method is the reference "gold standard" for quantitative antimicrobial susceptibility testing.[4]

Materials:

- Ceftolozane and tazobactam analytical grade powders
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates and QC strains
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Micropipettes and sterile tips

Procedure:

- Preparation of Antimicrobial Stock Solutions:
 - Prepare a stock solution of ceftolozane and a separate stock solution of tazobactam in a suitable solvent as recommended by the manufacturer.
 - The final concentration of tazobactam in all wells of the microtiter plate must be 4 $\mu\text{g/mL}$.
[4][6]
- Preparation of Microtiter Plates:
 - Perform serial two-fold dilutions of ceftolozane in CAMHB to achieve the desired concentration range (e.g., 0.016 to 256 $\mu\text{g/mL}$). [1][2]
 - Ensure that each well also contains a final concentration of 4 $\mu\text{g/mL}$ of tazobactam. [4][6]
 - Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
- Inoculum Preparation:

- From a fresh (18-24 hour) non-selective agar plate, select several well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or deionized water to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
 - Incubate the plates at $35 \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.[\[1\]](#)[\[6\]](#)
- Reading and Interpretation:
 - Following incubation, visually inspect the plates for bacterial growth.
 - The MIC is the lowest concentration of ceftolozane (in the presence of 4 $\mu\text{g/mL}$ tazobactam) that completely inhibits visible growth of the organism.[\[7\]](#)

Protocol 2: Gradient Diffusion Strip Method (Etest/MTS)

Gradient diffusion strips provide a continuous concentration gradient of an antimicrobial agent on an agar surface, offering an alternative to BMD for MIC determination.

Materials:

- Ceftolozane/tazobactam gradient diffusion strips (e.g., Etest, MIC Test Strip)
- Mueller-Hinton Agar (MHA) plates
- Bacterial isolates and QC strains
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water

- Sterile swabs
- Incubator ($35 \pm 2^{\circ}\text{C}$)

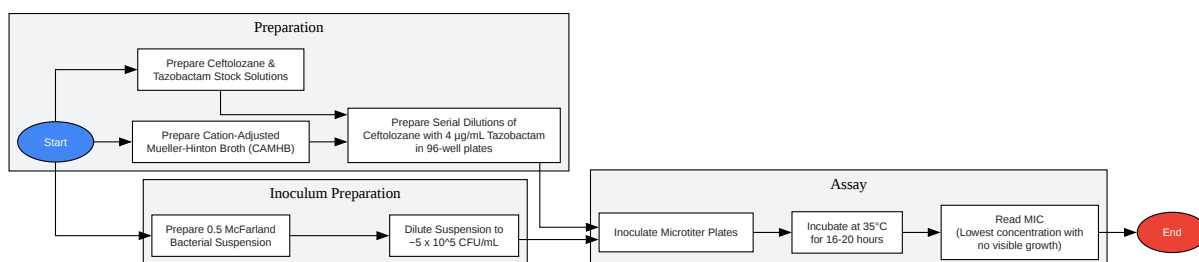
- Forceps

Procedure:

- Inoculum Preparation:
 - Prepare a bacterial suspension in sterile saline or deionized water with a turbidity equivalent to a 0.5 McFarland standard, as described in the BMD protocol.[\[1\]](#)
- Inoculation of Agar Plates:
 - Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
 - Allow the agar surface to dry for 5-15 minutes before applying the gradient strip.
- Application of Gradient Strip:
 - Using sterile forceps, apply the ceftolozane/tazobactam gradient strip to the center of the inoculated agar plate with the MIC scale facing upwards.[\[1\]](#)
 - Ensure the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.[\[1\]](#)
- Incubation:
 - Incubate the plates in an inverted position at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.[\[1\]](#)
- Reading and Interpretation:
 - After incubation, an elliptical zone of inhibition will be visible around the strip.

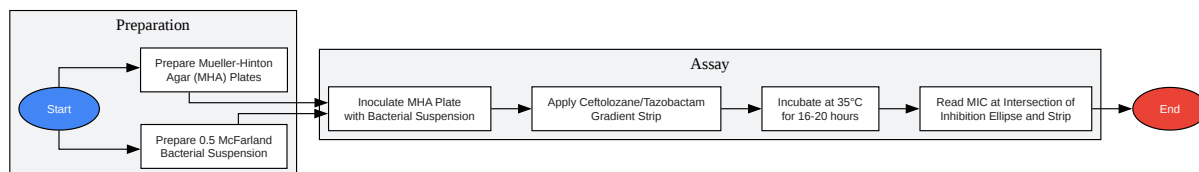
- Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[1]
- If the intersection occurs between two markings, round up to the next highest value.[1][6]

Mandatory Visualizations



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Caption: Workflow for Ceftolozane/Tazobactam MIC Determination by Broth Microdilution.



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- To cite this document: BenchChem. [Determining Ceftolozane/Tazobactam MICs: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250060#methods-for-determining-ceftolozane-mics-in-the-presence-of-tazobactam]

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